2-Chloro-3-iodopyridine
2-Chloro-3-iodopyridine
Brand Name:
Vulcanchem
CAS No.:
78607-36-0
VCID:
VC20749083
InChI:
InChI=1S/C5H3ClIN/c6-5-4(7)2-1-3-8-5/h1-3H
SMILES:
C1=CC(=C(N=C1)Cl)I
Molecular Formula:
C5H3ClIN
Molecular Weight:
239.44 g/mol
2-Chloro-3-iodopyridine
CAS No.: 78607-36-0
Cat. No.: VC20749083
Molecular Formula: C5H3ClIN
Molecular Weight: 239.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78607-36-0 |
|---|---|
| Molecular Formula | C5H3ClIN |
| Molecular Weight | 239.44 g/mol |
| IUPAC Name | 2-chloro-3-iodopyridine |
| Standard InChI | InChI=1S/C5H3ClIN/c6-5-4(7)2-1-3-8-5/h1-3H |
| Standard InChI Key | OHWSWGXNZDSHLM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)Cl)I |
| Canonical SMILES | C1=CC(=C(N=C1)Cl)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator